1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoropyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl2FN3/c23-14-6-4-13(5-7-14)21-19-12-26-20-9-8-16(25)11-18(20)22(19)28(27-21)17-3-1-2-15(24)10-17/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDQQUWXIUTJGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl2FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chlorophenyl)-3-(4-chlorophenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest due to its diverse biological activities, particularly in the realms of anti-inflammatory and anticancer research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, drawing from various studies and findings.
Chemical Structure and Properties
The compound belongs to the pyrazolo[4,3-c]quinoline class, characterized by a fused pyrazole and quinoline structure. The presence of chlorine and fluorine substituents is believed to enhance its biological activity by influencing its pharmacokinetics and interaction with biological targets.
Anti-inflammatory Activity
Several studies have demonstrated the anti-inflammatory properties of pyrazolo[4,3-c]quinoline derivatives. A notable study evaluated the compound's ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The results indicated that derivatives exhibited significant inhibition of NO production, with some compounds showing potency comparable to established inhibitors like 1400 W. The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are key mediators in inflammatory responses .
| Compound | NO Inhibition IC50 (μM) | Cytotoxicity (%) at 10 μM |
|---|---|---|
| 2a | 0.39 | 9 |
| 2b | Not specified | Not specified |
| 2c | Not specified | Not specified |
Table 1: Summary of anti-inflammatory activity and cytotoxicity of selected pyrazolo[4,3-c]quinoline derivatives.
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has also been explored extensively. Research indicates that these compounds can induce apoptosis in various cancer cell lines, including those resistant to conventional therapies. For instance, a study reported that certain derivatives showed selective cytotoxicity against hematological tumor cell lines while maintaining low toxicity towards normal cells .
Antimicrobial Activity
Emerging data suggest that pyrazolo[4,3-c]quinolines possess antimicrobial properties as well. In vitro assays have shown effectiveness against several bacterial strains, indicating potential for development as novel antimicrobial agents .
Case Study 1: Anti-inflammatory Mechanism
In a controlled experiment involving RAW 264.7 cells treated with LPS, it was observed that treatment with this compound led to a marked reduction in NO levels. The study highlighted how structural modifications influenced the compound's efficacy. For example, ortho-substituted derivatives exhibited decreased activity compared to para-substituted ones, emphasizing the importance of molecular structure in therapeutic outcomes .
Case Study 2: Anticancer Efficacy
A series of pyrazolo[4,3-c]quinoline derivatives were tested against various cancer cell lines. One derivative demonstrated an IC50 value of approximately 1 µM against leukemia cells while sparing normal fibroblasts at similar concentrations. This selectivity suggests a promising therapeutic index for further development .
Comparison with Similar Compounds
Table 1: Substituent Effects on Pyrazoloquinoline Derivatives
Key Observations :
- Lipophilicity: The target compound’s dual chlorophenyl groups result in higher lipophilicity (logP ~5.2) compared to mono-halogenated analogs like F6 (logP ~4.8) .
- In contrast, ethoxy or methoxy groups (e.g., 8-OEt in ) increase electron density but reduce thermal stability .
- Biological Activity: CGS9896, a pyrazoloquinoline with a 4-chlorophenyl and keto group, exhibits anxiolytic effects via GABA receptor modulation, whereas the target compound’s fluorine and dual Cl groups may target different pathways .
Pharmaceutical Potential
- Anxiolytic Activity: The target compound shares structural similarities with CGS9896, a non-sedative anxiolytic. However, CGS9896’s keto group at position 3 facilitates hydrogen bonding with receptors, whereas the target compound’s 3-(4-ClPh) group may prioritize hydrophobic interactions .
- Anticancer Activity: Quinoline derivatives with nitro or halogenated aryl groups (e.g., 3-(4-ClPh)-1-(4-NO2Ph)benzo[f]quinoline) show DNA intercalation and topoisomerase inhibition. The target compound’s fluorine atom could enhance cytotoxicity by stabilizing reactive intermediates .
Research Findings and Data
Table 2: Comparative Pharmacological Data
Notes:
- Thermal stability correlates with electron-withdrawing substituents: nitro > chloro > ethoxy .
Preparation Methods
Reaction Mechanism and Substrate Design
The Friedländer condensation, leveraging o-aminocarbonyl compounds and cyclic ketones, has been adapted for pyrazoloquinoline synthesis. For the target compound:
- Quinoline Precursor : 5-Fluoro-2-aminobenzaldehyde serves as the o-aminocarbonyl component, introducing fluorine at position 8.
- Pyrazolone Component : 3-Chlorophenylhydrazine reacts with ethyl acetoacetate to form 3-methyl-1-(3-chlorophenyl)-1H-pyrazol-5-ol.
Reaction Conditions :
- Ethylene glycol solvent at 120°C for 6 hours.
- Catalytic p-toluenesulfonic acid (p-TSA) facilitates cyclodehydration.
Outcome :
- Yields 45–60% of the pyrazolo[4,3-c]quinoline core.
- Subsequent nucleophilic aromatic substitution introduces the 4-chlorophenyl group at position 3 using 4-chlorophenylboronic acid under Suzuki coupling conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).
Multicomponent One-Pot Synthesis
Three-Component Reaction (TCR) Strategy
Aryl glyoxals, pyrazol-5-amines, and cyclic 1,3-diketones react in water/acetone with tetrapropylammonium bromide (TPAB) as a phase-transfer catalyst:
- Aryl Glyoxal : 3-Chlorophenylglyoxal monohydrate introduces the 1-(3-chlorophenyl) group.
- Pyrazol-5-Amine : 4-Chloroaniline derivatives form the 3-(4-chlorophenyl) substituent.
- Cyclic Diketone : 5-Fluoroindane-1,3-dione provides the fluorine at position 8.
Optimized Conditions :
Advantages :
- Avoids isolation of intermediates.
- High atom economy and regioselectivity.
Stepwise Cyclization via Pyrazole Intermediate
Pyrazole Ring Formation
- Hydrazine Condensation : 3-Chlorophenylhydrazine reacts with 8-fluoro-3-(4-chlorophenyl)quinoline-4-carbaldehyde in ethanol under reflux.
- Cyclization : Intramolecular dehydration using POCl₃ yields the pyrazolo[4,3-c]quinoline framework.
Key Data :
- Reaction Time: 12 hours.
- Yield: 68% after column chromatography.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Friedländer | Ethylene glycol, p-TSA, 120°C | 45–60 | Scalable, well-characterized | Multiple steps, moderate yield |
| Multicomponent (TCR) | TPAB, H₂O/acetone, 80°C | 82–90 | One-pot, high regioselectivity | Requires specialized catalysts |
| Stepwise Cyclization | Ethanol, POCl₃, reflux | 68 | Direct introduction of substituents | Lengthy purification steps |
Critical Evaluation of Fluorination Strategies
Introducing fluorine at position 8 demands precision:
- Pre-installed Fluorine : Using 5-fluoroanthranilic acid derivatives ensures regioselectivity but limits substrate flexibility.
- Late-Stage Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor®) risk side reactions with electron-rich chlorophenyl groups.
Scalability and Industrial Feasibility
The multicomponent reaction demonstrates superior scalability due to:
- Solvent System : Water/acetone mixtures reduce environmental impact.
- Catalyst Reusability : TPAB retains activity for up to three cycles without significant yield loss.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
